molecular formula C17H11ClF3NO2S2 B2817029 3-Chloro-2-{[5-(phenylsulfonyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine CAS No. 321430-98-2

3-Chloro-2-{[5-(phenylsulfonyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine

Cat. No. B2817029
CAS RN: 321430-98-2
M. Wt: 417.85
InChI Key: STYZCWBMZANDJF-UHFFFAOYSA-N
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Description

3-Chloro-2-{[5-(phenylsulfonyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine is a highly reactive and polar compound. It belongs to the class of pyridine derivatives and is used as a raw material for the synthesis of various drugs and organic compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. The compound was first synthesized in 2002 by a group of researchers from Japan. It is also used as a building block in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .


Molecular Structure Analysis

The molecular formula of this compound is C12H7ClF3NO2S. It has an average mass of 321.703 Da and a monoisotopic mass of 320.983826 Da .


Chemical Reactions Analysis

This compound, being a halogenated pyridine derivative, participates in various chemical reactions. For instance, it is involved in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . It also reacts with a larger chlorinated counterpart in a condensation step during the synthesis of pyridalyl .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 406.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C. It has an enthalpy of vaporization of 63.2±3.0 kJ/mol and a flash point of 199.5±28.7 °C .

Scientific Research Applications

Study of Biomolecule-Ligand Complexes

This compound can be used in the study of biomolecule-ligand complexes . These studies are crucial in understanding the interactions between a biomolecule and a ligand, which can provide insights into the functional mechanisms of biological systems.

Free Energy Calculations

The compound can be used in free energy calculations . These calculations are important in various fields of research, including physical chemistry, biochemistry, and pharmaceutical research.

Structure-Based Drug Design

This compound can be used in structure-based drug design . This is a method used in designing and optimizing the structure of a drug to improve its performance.

Refinement of X-ray Crystal Complexes

The compound can be used in the refinement of X-ray crystal complexes . This process is used to improve the quality of crystal structures obtained from X-ray crystallography, which is a common method used to determine the atomic and molecular structure of a crystal.

Organic Synthesis

This compound is a versatile material used in scientific research, particularly in organic synthesis. Organic synthesis is a method of constructing complex organic molecules by connecting simple molecules together. This process is fundamental to the production of many man-made chemicals, including pharmaceuticals, dyes, polymers, and materials.

Drug Development

The unique properties of this compound make it suitable for various applications, including drug development. In drug development, researchers use this compound to create new drugs and improve existing ones.

Future Directions

The unique properties of this compound make it suitable for various applications, including drug development and organic synthesis. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[[5-(benzenesulfonyl)thiophen-2-yl]methyl]-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO2S2/c18-14-8-11(17(19,20)21)10-22-15(14)9-12-6-7-16(25-12)26(23,24)13-4-2-1-3-5-13/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYZCWBMZANDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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